

A Comparative Analysis of LysoSR-549 and LysoTracker Red for Lysosomal Imaging

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Compound of Interest

Compound Name: LysoSR-549

Cat. No.: B15138588

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In the dynamic field of cellular biology, the precise visualization of organelles is paramount to understanding their function and role in disease. Lysosomes, as the primary degradative and signaling hubs of the cell, are of particular interest. Fluorescent probes that selectively label these acidic organelles are indispensable tools for researchers. Among the myriad of available options, LysoTracker Red has long been a staple in laboratories worldwide. However, newer generation probes, such as **LysoSR-549**, offer the promise of enhanced performance. This guide provides a detailed comparative analysis of **LysoSR-549** and LysoTracker Red, supported by experimental data, to aid researchers in selecting the optimal probe for their specific needs.

Core Properties and Performance

LysoTracker Red and **LysoSR-549** are both fluorescent dyes designed to accumulate in the acidic environment of lysosomes. However, they differ significantly in their chemical structure and, consequently, their photophysical properties and performance in imaging applications.

LysoTracker Red DND-99 is a weakly basic amine linked to a fluorophore. In the neutral pH of the cytoplasm, the molecule is largely uncharged and can freely permeate cell membranes. Upon encountering the acidic lumen of the lysosome (pH 4.5-5.0), the amine group becomes protonated, trapping the probe within the organelle. While widely used, LysoTracker Red is known to have some limitations, including susceptibility to photobleaching and the potential to raise lysosomal pH with prolonged exposure^{[1][2]}.

LysoSR-549 is a newer generation probe based on the highly photostable Janelia Fluor 549 dye[3]. Its mechanism of accumulation is also pH-dependent. The fluorescence of **LysoSR-549** is significantly enhanced in acidic environments, making it a sensitive marker for lysosomes[4]. A key advantage of **LysoSR-549** is its exceptional photostability, a critical feature for long-term imaging experiments and super-resolution microscopy[4].

Quantitative Comparison of Probe Performance

To facilitate a direct comparison, the key performance parameters of **LysoSR-549** and LysoTracker Red are summarized in the table below. The data is compiled from various sources and provides a quantitative basis for probe selection.

Feature	LysoSR-549	LysoTracker Red DND-99
Excitation Maximum	549 nm[3]	577 nm[2][5][6]
Emission Maximum	571 nm[3]	590 nm[2][5][6]
Quantum Yield	0.88[3]	0.13[7]
pKa	pH-dependent fluorescence, optimal in acidic range[4]	Aligns with lysosomal pH (4.5-5.0)[8]
Photostability	High	Moderate, prone to photobleaching[1][8]
Cytotoxicity	Low cytotoxicity reported for parent fluorophore	Can exhibit cytotoxicity with prolonged incubation[8][9]
Signal Specificity	High for acidic organelles	High for acidic organelles, may also stain other acidic compartments[8]

Experimental Methodologies

Accurate and reproducible results are contingent on the use of appropriate experimental protocols. Below are detailed methods for staining live cells with both **LysoSR-549** and LysoTracker Red.

Protocol 1: Live-Cell Staining with LysoTracker Red DND-99

- **Cell Preparation:** Plate cells on a suitable imaging dish or coverslip and allow them to adhere and reach the desired confluency.
- **Reagent Preparation:** Prepare a fresh working solution of LysoTracker Red DND-99 in pre-warmed (37°C) cell culture medium. The recommended final concentration is typically between 50-100 nM, but should be optimized for the specific cell type and experimental conditions.
- **Staining:** Remove the existing culture medium from the cells and add the LysoTracker Red working solution.
- **Incubation:** Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.
- **Washing (Optional):** For some applications, washing the cells with fresh, pre-warmed medium can reduce background fluorescence.
- **Imaging:** Image the stained cells using a fluorescence microscope equipped with a filter set appropriate for red fluorescence (e.g., TRITC or Texas Red).

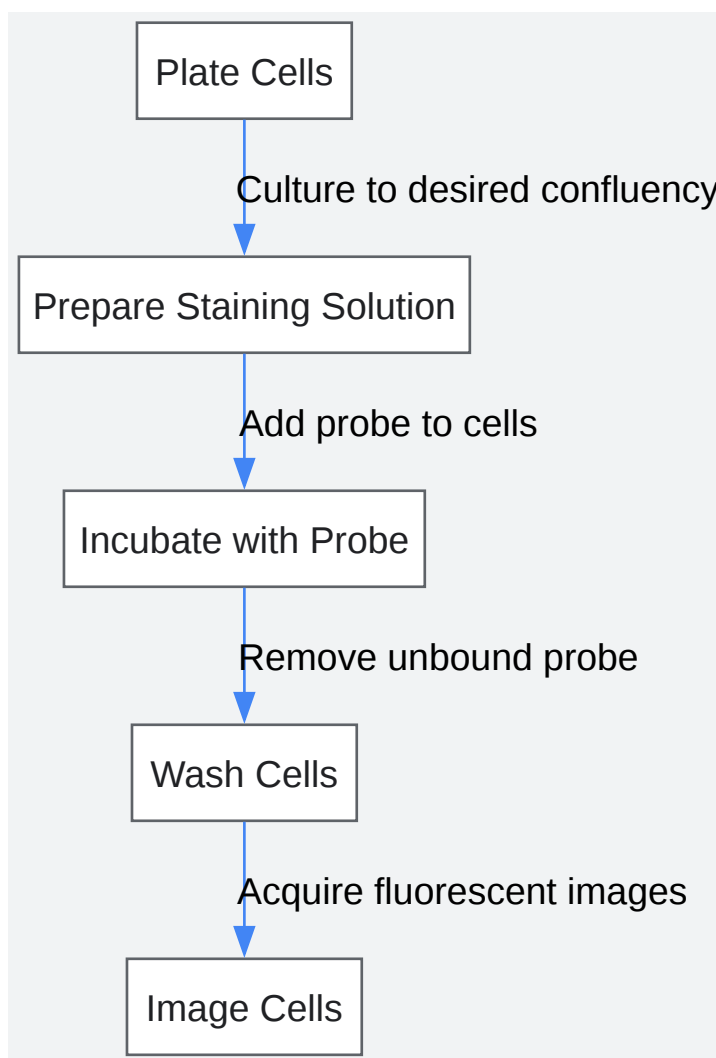
Protocol 2: Live-Cell Staining with LysoSR-549

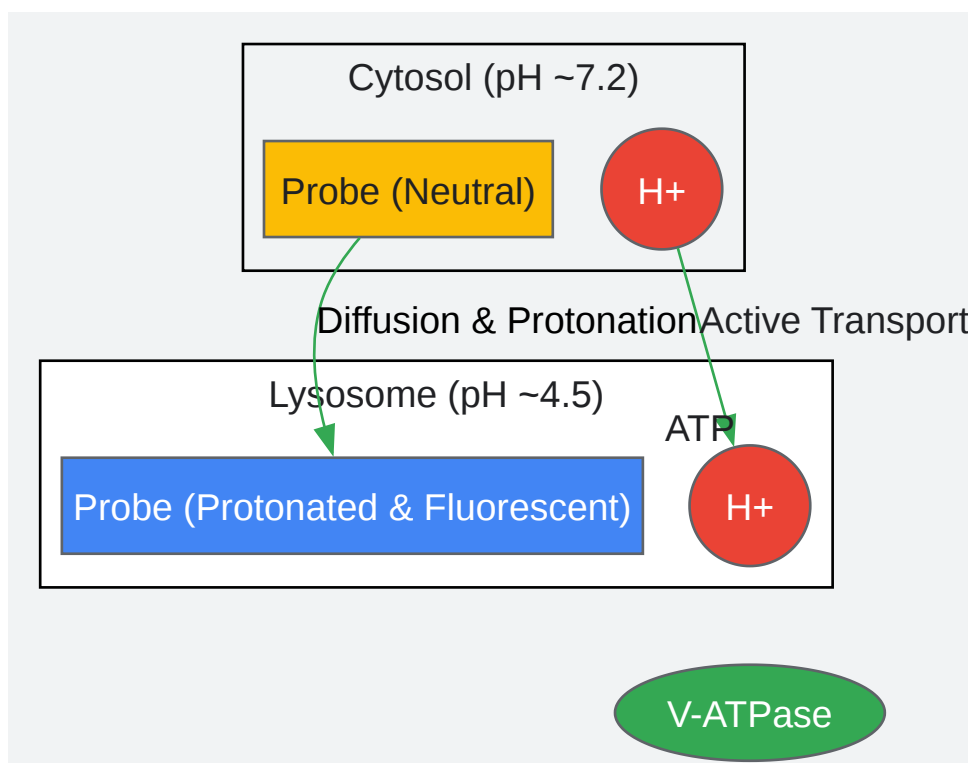
- **Cell Preparation:** Culture cells on an imaging-compatible dish or coverslip to the desired density.
- **Reagent Preparation:** Prepare a working solution of **LysoSR-549** in pre-warmed (37°C) culture medium. A starting concentration of 100-500 nM is recommended, with optimization for each cell line.
- **Staining:** Replace the culture medium with the **LysoSR-549** staining solution.
- **Incubation:** Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
- **Washing:** Wash the cells twice with pre-warmed culture medium to remove unbound probe.

- Imaging: Acquire images using a fluorescence microscope with a filter set suitable for the excitation and emission spectra of **LysoSR-549** (e.g., a TRITC filter set).

Visualizing the Staining Workflow

The general workflow for staining lysosomes in live cells with either probe can be visualized in the following diagram:





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